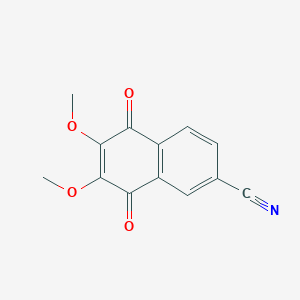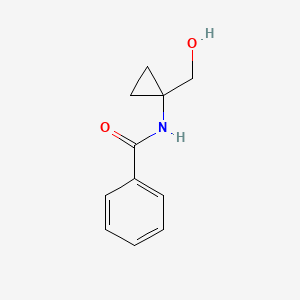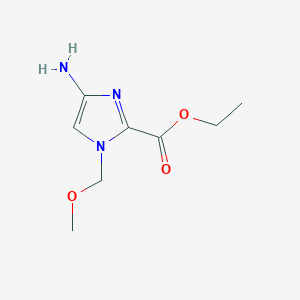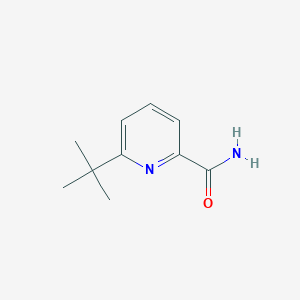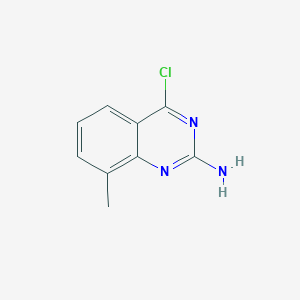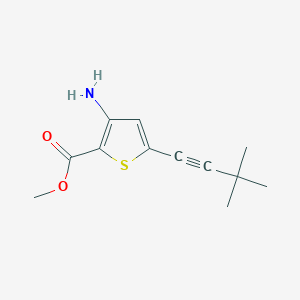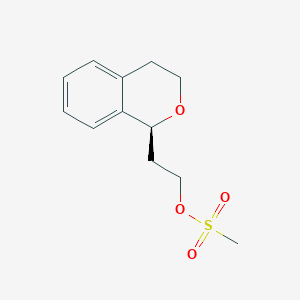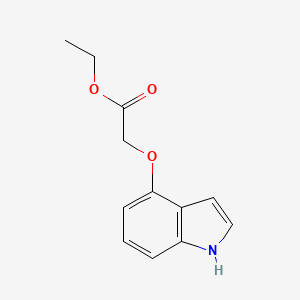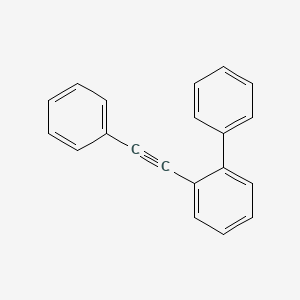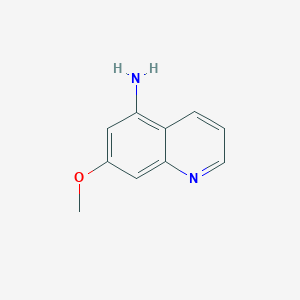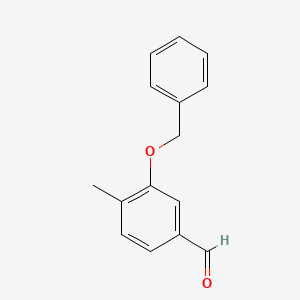
3-(Benzyloxy)-4-methylbenzaldehyde
Vue d'ensemble
Description
3-(Benzyloxy)-4-methylbenzaldehyde is an organic compound. It’s a derivative of benzaldehyde, with a benzyloxy group (benzyl and oxygen) attached to the third carbon and a methyl group attached to the fourth carbon .
Molecular Structure Analysis
The molecular structure of 3-(Benzyloxy)-4-methylbenzaldehyde consists of a benzene ring with a benzyloxy group and a methyl group attached. The benzyloxy group itself consists of a benzene ring attached to an oxygen atom .Applications De Recherche Scientifique
Catalytic Oxidation
3-(Benzyloxy)-4-methylbenzaldehyde is a product of catalytic oxidation processes. The research by Wu et al. (2016) highlights the use of water-soluble 2N2O–Cu(II) complexes for the catalytic oxidation of benzylic alcohols to corresponding aldehydes in water, achieving high yields and functional group tolerance. This method can produce 4-methylbenzaldehyde on a multi-gram scale without the need for organic solvents or surfactants (Wu et al., 2016).
Fluorescent pH Sensor
The compound 3-[(3-benzyloxy pyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, a derivative of 3-(Benzyloxy)-4-methylbenzaldehyde, has been identified as a selective and sensitive fluorescent pH sensor. Saha et al. (2011) found that it exhibits a significant increase in fluorescence intensity across a specific pH range, useful for biological studies (Saha et al., 2011).
Organic Synthesis
In organic chemistry, 3-(Benzyloxy)-4-methylbenzaldehyde is synthesized through various chemical reactions. For instance, Yong-zhong (2011) reports the synthesis of 4-benzyloxy-2-methoxybenzaldehyde via O-alkylation and Vilsmeier-Hack reactions, with an overall yield of 82.26% (Yong-zhong, 2011).
Pharmaceutical Applications
The compound has implications in pharmaceutical research as well. For instance, Otterlo et al. (2004) describe the transformation of 2-bromo-3-hydroxybenzaldehyde into 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene, a compound with potential pharmaceutical applications (Otterlo et al., 2004).
Safety And Hazards
While specific safety and hazard information for 3-(Benzyloxy)-4-methylbenzaldehyde is not available in the search results, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .
Propriétés
IUPAC Name |
4-methyl-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-7-8-14(10-16)9-15(12)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUDZOTZLOZAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-4-methylbenzaldehyde | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


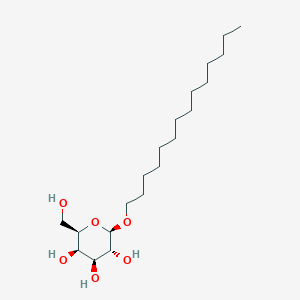
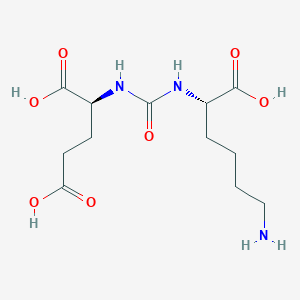
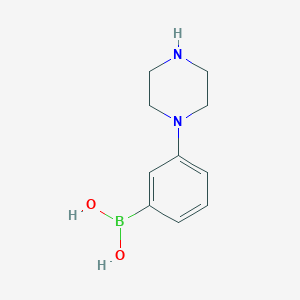
![N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine](/img/structure/B3203990.png)
